molecular formula C21H20N2O4 B278561 N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Cat. No. B278561
M. Wt: 364.4 g/mol
InChI Key: XKIDXIFDUVPJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Mechanism of Action

Studies: Further studies are needed to fully understand the mechanism of action of N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide and its effects on the immune system.
In conclusion, N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide is a promising small molecule inhibitor of BTK, with potent anti-tumor activity and potential immunomodulatory effects. Further research is needed to fully explore its therapeutic potential in B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. However, like any experimental drug, N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide has limitations, including the need for further optimization and validation in clinical trials.

Future Directions

There are several potential future directions for N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide research. These include:
1. Combination therapy: N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide may be combined with other drugs to enhance its anti-tumor effects and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide could help to personalize treatment and improve clinical outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide in patients with B-cell malignancies.
4.

Synthesis Methods

The synthesis of N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The detailed synthesis method has been published in a scientific journal and can be found in the literature.

Scientific Research Applications

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide has demonstrated potent anti-tumor activity and has shown to be well-tolerated.

properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-methyl-4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14-6-3-4-7-18(14)27-13-20(24)22-16-9-10-17(15(2)12-16)23-21(25)19-8-5-11-26-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

XKIDXIFDUVPJRC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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